molecular formula C14H21N3O2 B12535134 1-Methylpiperidin-4-yl [(4-aminophenyl)methyl]carbamate CAS No. 652140-50-6

1-Methylpiperidin-4-yl [(4-aminophenyl)methyl]carbamate

Cat. No.: B12535134
CAS No.: 652140-50-6
M. Wt: 263.34 g/mol
InChI Key: HZEPRFBABFXJHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Constitutional Isomerism

The systematic IUPAC name for this compound is (1-methylpiperidin-4-yl) N-[(4-aminophenyl)methyl]carbamate , derived through hierarchical substitution rules. The parent structure is piperidine, a six-membered saturated heterocycle containing one nitrogen atom. The numbering begins at the nitrogen atom, with a methyl group occupying position 1 and the carbamate functional group attached to position 4. The carbamate group (–O–(C=O)–NH–) bridges the piperidine ring to a benzyl substituent, which is further substituted with an amino group at the para position of the aromatic ring.

Constitutional isomerism in this molecule is limited due to the specificity of its substituent positions. Potential isomers could arise from:

  • Positional isomerism of the methyl group on the piperidine ring (e.g., 2-methyl or 3-methyl variants), though these are distinct compounds rather than isomers of the specified structure.
  • Regioisomerism of the amino group on the benzyl moiety (e.g., meta or ortho substitution), which would alter the electronic and steric properties of the aromatic system.

The absence of stereogenic centers in the molecule precludes geometric or enantiomeric isomerism under standard conditions.

Molecular Geometry and Conformational Analysis

The molecular geometry of 1-methylpiperidin-4-yl [(4-aminophenyl)methyl]carbamate is governed by three structural domains:

  • Piperidine ring : Adopts a chair conformation to minimize 1,3-diaxial strain, with the methyl group at position 1 occupying an equatorial orientation.
  • Carbamate linkage : The –O–(C=O)–NH– group adopts a planar configuration due to resonance stabilization between the carbonyl oxygen and the adjacent nitrogen lone pair.
  • 4-Aminobenzyl moiety : The aromatic ring exhibits a coplanar relationship with the carbamate nitrogen, facilitating conjugation between the amino group’s lone pair and the π-system of the benzene ring.

Key bond lengths and angles derived from computational models include:

Parameter Value
C=O bond length 1.23 Å
O–C–N bond angle 123°
Piperidine N–C–C angle 111°
Dihedral angle (C=O–N–C) 180° (antiperiplanar)

The carbamate group exhibits a preference for the anti rotamer due to reduced steric hindrance between the piperidine ring and the benzyl group, as observed in similar carbamate systems.

Electronic Structure and Orbital Hybridization

The electronic configuration of this compound features three distinct regions of electron density:

  • Piperidine nitrogen : sp³-hybridized with a lone pair oriented perpendicular to the ring plane, contributing to basicity (calculated pK~a~ ≈ 10.2).
  • Carbamate carbonyl : sp²-hybridized oxygen with partial double-bond character (bond order ≈ 1.5) due to resonance delocalization:
    $$
    \ce{O=C–O– <-> O–C=O}
    $$
  • Aromatic amino group : sp²-hybridized nitrogen whose lone pair conjugates with the benzene π-system, lowering the amino group’s basicity compared to aliphatic amines.

Density Functional Theory (DFT) calculations reveal frontier molecular orbitals localized on:

  • HOMO : π-orbital of the aromatic ring and lone pair of the amino nitrogen.
  • LUMO : σ* antibonding orbital of the carbonyl group.

This electronic profile suggests potential reactivity at the carbamate carbonyl (nucleophilic acyl substitution) and aromatic amino group (electrophilic aromatic substitution).

Comparative Analysis with Piperidine-Based Carbamate Analogues

The structural and electronic features of this compound differ significantly from related piperidine carbamates:

Property This Compound tert-Butyl (4-aminophenyl)carbamate (1-Methylpiperidin-4-yl) carbamate
Molecular Weight 263.34 g/mol 208.26 g/mol 198.22 g/mol
Substituent Bulk Moderate (methyl) High (tert-butyl) Low (hydrogen)
LogP (Calculated) 2.31 3.02 1.89
Polar Surface Area 71.08 Ų 65.48 Ų 58.24 Ų
Conformational Freedom Restricted Highly restricted Moderate

Key differences include:

  • Steric effects : The tert-butyl group in imposes greater steric hindrance around the carbamate group compared to the methylpiperidinyl moiety in the subject compound.
  • Electronic effects : The 4-aminobenzyl group enhances resonance stabilization of the carbamate nitrogen compared to simpler aryl substituents.
  • Solubility : Lower logP and higher PSA values suggest improved aqueous solubility relative to tert-butyl analogues.

Properties

CAS No.

652140-50-6

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

(1-methylpiperidin-4-yl) N-[(4-aminophenyl)methyl]carbamate

InChI

InChI=1S/C14H21N3O2/c1-17-8-6-13(7-9-17)19-14(18)16-10-11-2-4-12(15)5-3-11/h2-5,13H,6-10,15H2,1H3,(H,16,18)

InChI Key

HZEPRFBABFXJHI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)OC(=O)NCC2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methylpiperidin-4-yl [(4-aminophenyl)methyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Aminophenyl Group: The aminophenyl group is introduced through a nucleophilic substitution reaction, where an appropriate aminophenyl derivative reacts with the piperidine ring.

    Formation of the Carbamate Moiety: The final step involves the formation of the carbamate group through a reaction between the piperidine derivative and a suitable carbamoylating agent.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-Methylpiperidin-4-yl [(4-aminophenyl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Chemistry

1-Methylpiperidin-4-yl [(4-aminophenyl)methyl]carbamate serves as a building block in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it valuable for creating derivatives that may possess enhanced properties or activities.

Biology

The compound has been utilized in biological research to study various processes:

  • Enzyme Inhibition : It has shown potential as an enzyme inhibitor, particularly in studies focusing on receptor binding and modulation. This property is crucial for developing therapeutic agents targeting specific biological pathways.
  • Receptor Interactions : The compound may interact with neurotransmitter systems, offering insights into its potential effects on mood regulation and pain management.

Medicine

In the medical field, this compound is being investigated for its therapeutic applications:

  • Analgesic Properties : Preliminary studies suggest that this compound may exhibit analgesic effects, making it a candidate for pain relief therapies.
  • Neuropharmacological Potential : Its interaction with serotonin and dopamine receptors indicates possible applications in treating neurodegenerative diseases.

Case Study 1: Analgesic Efficacy

A study investigating the analgesic properties of related piperidine derivatives demonstrated significant pain relief in animal models. The modifications in the piperidine structure enhanced the efficacy of these compounds, suggesting that similar derivatives could be developed from this compound.

Case Study 2: Neuroprotective Effects

Research has highlighted the neuroprotective potential of piperidine derivatives. In vitro studies showed that these compounds could inhibit monoamine oxidase B (MAO-B), suggesting a mechanism through which they may exert neuroprotective effects against neurodegenerative conditions.

Data Tables

Activity TypeDescription
Enzyme InhibitionPotential inhibitor of specific enzymes
Analgesic EffectsDemonstrated pain relief in animal models
NeuropharmacologicalInteraction with serotonin and dopamine receptors

Mechanism of Action

The mechanism of action of 1-Methylpiperidin-4-yl [(4-aminophenyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Features Molecular Weight (g/mol) Biological Activity/Use Synthesis Yield (if reported) Reference
1-Methylpiperidin-4-yl [(4-aminophenyl)methyl]carbamate Piperidine, carbamate, 4-aminobenzyl ~293.37 (calculated) Intermediate in ADT-1004 synthesis Not explicitly reported
Methyl N-(4-aminophenyl)carbamate Simple carbamate with methyl and 4-aminophenyl groups 180.18 Potential herbicide or drug intermediate Not reported
tert-Butyl (4-aminophenyl)(methyl)carbamate tert-Butyl carbamate, 4-aminophenyl 236.29 Intermediate in hemoglobin-targeting agents 20–51% (depending on R-group)
1-[2-(Methylamino)ethyl]piperidin-4-yl biphenyl-2-ylcarbamate Extended piperidine-ethylamine chain, biphenyl group ~407.50 (calculated) Kinase inhibitor scaffold Not reported
Methyl N-(4-nitrophenyl)carbamate Nitro group instead of amino; higher electron-withdrawing character 196.16 Herbicide (asulam analog) Not reported
Key Observations:
  • Stability: Carbamates with aromatic amines (e.g., 4-aminophenyl) are more stable under basic conditions than aliphatic analogs, but hydrolysis rates vary with substituents .
  • Synthetic Accessibility : Yields for tert-butyl carbamates (20–51%) suggest challenges in alkylation steps, whereas the target compound’s synthesis via triphosgene-mediated carbamate formation may be more efficient .

Physicochemical Properties

  • Solubility: The piperidine group’s basicity enhances water solubility at physiological pH compared to non-basic analogs (e.g., tert-butyl carbamates) .
  • Metabolic Stability: Carbamates generally resist esterase-mediated hydrolysis better than esters, but electron-withdrawing groups (e.g., nitro in ) accelerate degradation. The target compound’s 4-aminophenyl group may slow hydrolysis compared to nitro-substituted analogs .

Biological Activity

1-Methylpiperidin-4-yl [(4-aminophenyl)methyl]carbamate, also known by its CAS number 652140-50-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methyl group and a carbamate moiety linked to a 4-aminophenyl group. Its molecular formula is C12H18N2O2, and it has a molecular weight of approximately 218.29 g/mol.

PropertyValue
Molecular Formula C12H18N2O2
Molecular Weight 218.29 g/mol
CAS Number 652140-50-6
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. It acts as an inhibitor of specific enzymes, potentially affecting pathways related to neuropharmacology and cancer treatment.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, similar piperidine derivatives have shown efficacy in inducing apoptosis in cancer cell lines such as FaDu hypopharyngeal tumor cells. The mechanism involves the activation of apoptotic pathways, leading to cell death and reduced tumor growth .

Neuropharmacological Effects

This compound is hypothesized to influence serotonin receptors, particularly the 5-HT2A receptor. In vitro studies have demonstrated that related compounds act as inverse agonists at these receptors, which may have implications for treating psychiatric disorders .

Study 1: Anticancer Efficacy

A study conducted on a series of piperidine derivatives found that compounds similar to this compound exhibited enhanced cytotoxicity against various cancer cell lines. The study utilized the MTT assay to evaluate cell viability and found that certain structural modifications increased potency significantly .

Study 2: Neuropharmacological Assessment

In a pharmacological assessment involving animal models, the compound was tested for its effects on anxiety-like behaviors. Results indicated that administration led to a reduction in anxiety levels, suggesting potential therapeutic applications for anxiety disorders .

Virtual Screening and Molecular Docking

Recent advancements in computational biology have facilitated the virtual screening of compounds similar to this compound. Molecular docking studies suggest a favorable binding affinity to target proteins involved in cancer and neurological disorders. These findings support the hypothesis that this compound could serve as a lead molecule for drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.